molecular formula C17H17N5O3 B2987661 Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705070-94-5

Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2987661
CAS No.: 1705070-94-5
M. Wt: 339.355
InChI Key: PEYBDBFALPEFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with pyrazine and a furan-2-yl methanone group. This structure combines aromatic and heterocyclic moieties, which are commonly associated with biological activity, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the pyrazine and furan groups may contribute to π-π stacking interactions and solubility modulation .

Properties

IUPAC Name

furan-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(14-4-2-8-24-14)22-7-1-3-12(11-22)9-15-20-16(21-25-15)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBDBFALPEFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several synthesized analogs, particularly in its piperidine/piperazine and oxadiazole components. Key comparisons include:

Compound 53 (Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone)
  • Core Structure : Piperazine instead of piperidine, with a pyrazolo[4,3-d]pyrimidin-7-one substituent.
  • Key Differences : The pyrazine in the target compound is replaced with a pyrazolo-pyrimidine group. Piperazine (two nitrogen atoms) increases basicity compared to piperidine (one nitrogen).
  • Synthesis : Uses PyBOP/DBU-mediated coupling in acetonitrile (ACN), yielding a melting point of 176–178°C .
Compound 54 (Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone)
  • Core Structure : Piperazine linked to a pyrrolo-triazine group.
  • Synthesis : Similar coupling methods yield a lower melting point (158–160°C), suggesting reduced crystallinity compared to Compound 53 .
ADX47273 ((S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone)
  • Core Structure : Piperidine-oxadiazole scaffold with fluorophenyl substituents.
  • Key Differences : Replaces pyrazine and furan with fluorophenyl groups, enhancing lipophilicity.
  • Pharmacology : Acts as a metabotropic glutamate receptor antagonist, highlighting the oxadiazole-piperidine motif’s versatility in receptor targeting .
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)
  • Core Structure : Piperazine with thiophene and trifluoromethylphenyl groups.
  • Key Differences : Thiophene and CF3-phenyl substituents increase hydrophobicity compared to the target’s pyrazine-furan system. Piperazine’s dual nitrogen atoms may enhance solubility in acidic environments .

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Heterocyclic Substituents Molecular Weight (Estimated) Melting Point (°C) Pharmacological Activity
Target Compound Piperidine-oxadiazole Pyrazine, Furan ~350 N/A Hypothetical GPCR modulation
Compound 53 Piperazine-pyrazolo Pyrazolo[4,3-d]pyrimidin-7-one ~400 176–178 GPR55 antagonist
Compound 54 Piperazine-pyrrolo Pyrrolo-triazin-4-yl ~380 158–160 GPR55 antagonist
ADX47273 Piperidine-oxadiazole 4-Fluorophenyl ~360 N/A Metabotropic glutamate antagonist
MK47 Piperazine-thiophene Thiophene, CF3-phenyl ~370 N/A Serotonin receptor modulation
Notes:
  • Molecular Weight : The target compound’s estimated molecular weight (~350) aligns with analogs, suggesting comparable pharmacokinetic profiles.
  • Melting Points : Piperazine-based compounds (e.g., 53 and 54) exhibit higher melting points, likely due to enhanced crystallinity from hydrogen bonding .
  • Solubility : Piperidine’s single nitrogen may reduce water solubility compared to piperazine derivatives, but the pyrazine’s polarity could offset this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.